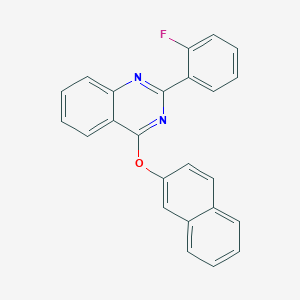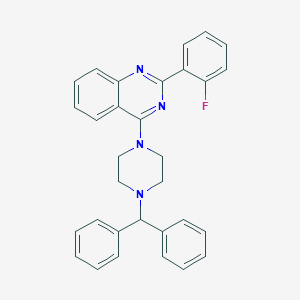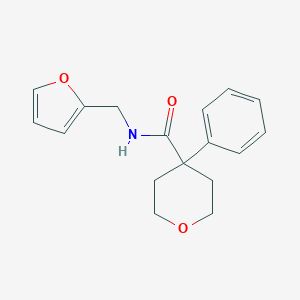![molecular formula C19H18N2OS2 B431956 13-(2-methylprop-2-enyl)-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one CAS No. 488827-64-1](/img/structure/B431956.png)
13-(2-methylprop-2-enyl)-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-methyl-2-propenyl)-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a complex organic compound with a unique structure that combines elements of naphthalene, thieno, and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-methyl-2-propenyl)-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene and thieno intermediates, followed by their fusion with the pyrimidine ring. Key steps include:
Formation of the naphthalene intermediate: This can be achieved through Friedel-Crafts acylation of naphthalene.
Synthesis of the thieno intermediate: This involves the cyclization of appropriate thiophene derivatives.
Coupling of intermediates: The naphthalene and thieno intermediates are coupled under specific conditions to form the core structure.
Introduction of substituents: The 2-methyl-2-propenyl and methylsulfanyl groups are introduced through alkylation and thiolation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-(2-methyl-2-propenyl)-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated derivatives, amine-substituted derivatives.
Aplicaciones Científicas De Investigación
8-(2-methyl-2-propenyl)-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Materials Science: Its unique structure allows for exploration in the development of organic semiconductors and other advanced materials.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 8-(2-methyl-2-propenyl)-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their biological activity.
Naphtho[2,1-b]furan derivatives: These compounds have a similar naphthalene-based structure and are explored for their potential in medicinal chemistry.
Uniqueness
8-(2-methyl-2-propenyl)-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is unique due to the specific combination of its substituents and the fusion of naphthalene, thieno, and pyrimidine rings
Propiedades
Número CAS |
488827-64-1 |
|---|---|
Fórmula molecular |
C19H18N2OS2 |
Peso molecular |
354.5g/mol |
Nombre IUPAC |
13-(2-methylprop-2-enyl)-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C19H18N2OS2/c1-11(2)10-21-18(22)15-14-9-8-12-6-4-5-7-13(12)16(14)24-17(15)20-19(21)23-3/h4-7H,1,8-10H2,2-3H3 |
Clave InChI |
CRHYCVTXCCUFSK-UHFFFAOYSA-N |
SMILES |
CC(=C)CN1C(=O)C2=C(N=C1SC)SC3=C2CCC4=CC=CC=C43 |
SMILES canónico |
CC(=C)CN1C(=O)C2=C(N=C1SC)SC3=C2CCC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(3-Methylpiperidin-1-yl)quinazolin-2-yl]phenol](/img/structure/B431876.png)
![4-([1,1'-Biphenyl]-4-yloxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B431883.png)
![N-(4-fluorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B431884.png)
![Methyl 4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]benzoate](/img/structure/B431886.png)

![2-{[4-allyl-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B431890.png)

![3-(2-chlorophenyl)-6-iodo-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B431895.png)
![2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B431899.png)
![2-[(4,7-Dimethyl-2-quinazolinyl)thio]-1,2-diphenylethanone](/img/structure/B431908.png)
![1-[2-(diethylamino)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B431929.png)
![5-methyl-4-{[1-(4-morpholinylmethyl)-1H-indol-3-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B431932.png)
